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Compound of Interest

Compound Name: 4-Nitrobenzaldoxime

CAS No.: 3717-19-9

Cat. No.: B3028878 Get Quote

Executive Summary
4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical intermediate in the synthesis of

heterocycles and a probe molecule in the study of organophosphate reactivation kinetics.[1][2]

Its structural integrity is defined by the oxime moiety (

) and the para-nitro group, which exerts significant electronic effects on the aromatic system.[2]
This guide provides a rigorous, data-driven analysis of its spectroscopic signature, synthesizing
nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)
data.[2] The protocols and data presented here serve as a self-validating system for identity
confirmation in pharmaceutical and synthetic research.[1]
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Property Data

IUPAC Name (E)-4-Nitrobenzaldehyde oxime

Molecular Formula

Molecular Weight 166.13 g/mol

Appearance Light yellow crystalline powder

Melting Point 129–132 °C

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

Synthesis & Preparation Context
To understand the spectroscopic impurities often found in crude samples, one must understand

the synthesis. The standard protocol involves the condensation of 4-nitrobenzaldehyde with

hydroxylamine hydrochloride in the presence of a base.[1]
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Figure 1: Synthetic pathway and potential impurities affecting spectroscopic analysis.[2]

Spectroscopic Analysis: The Core Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for assessing the isomeric purity (E vs. Z) of the oxime.[1][2] The E-

isomer is thermodynamically favored and typically constitutes >95% of the isolated product.[1]

Experimental Protocol:

Solvent: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6. (Chloroform-d is less ideal due

to poor solubility).[1][2]

Reference: Calibrate shifts relative to residual DMSO quintet (

2.50 ppm for

,

39.5 ppm for

).

Acquisition: Standard 1D proton (16 scans) and carbon (1024 scans) sequences.[1][2]

NMR Data (400 MHz, DMSO-d6)
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Insight

11.89 Singlet (s) 1H N-OH

Disappears with

shake; diagnostic

of oxime.[1][2]

8.33 Singlet (s) 1H CH=N

Azomethine

proton; E-isomer

characteristic.[1]

[2]

8.26 – 8.28 Doublet (d) 2H
Ar-H (ortho to

)

Deshielded by

the strong

electron-

withdrawing nitro

group.[1][2]

7.87 – 7.89 Doublet (d) 2H
Ar-H (meta to

)

Coupled to ortho

protons (

Hz).[1][2]

NMR Data (100 MHz, DMSO-d6) Inferred from structural analogs and 4-nitrobenzaldehyde
precursor data.
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Shift (

, ppm)
Assignment Electronic Environment

~148.0 C-NO2
Ipso carbon; deshielded by

nitro group.[1][2]

~147.5 C=N

Oxime carbon; distinct from

aldehyde carbonyl (~192 ppm).

[1][2]

~139.0 C-Ar (Ipso)
Aromatic carbon attached to

the oxime group.[1][2]

~127.8 C-meta
Aromatic carbons meta to nitro

group.[1]

~124.0 C-ortho
Aromatic carbons ortho to nitro

group.[1]

Expert Insight: The absence of a peak at ~192 ppm confirms the complete conversion of the

aldehyde. If a small singlet appears near 10.1 ppm in the proton spectrum, it indicates residual

starting material.

4.2. Infrared (IR) Spectroscopy
IR is particularly useful for identifying the functional group transformation from carbonyl (

) to oxime (

).[1][2]

Experimental Protocol:

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]
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Resolution: 4 cm

.[1][2]

Key Absorption Bands:

Wavenumber (

)
Assignment Notes

3200 – 3400 O-H Stretch

Broad band due to

intermolecular hydrogen

bonding.

3050 – 3100 C-H (Ar) Stretch
Weak, sharp peaks typical of

aromatic rings.[1][2]

1630 – 1650 C=N Stretch
Characteristic oxime band;

weaker than C=O.

1590 – 1600 C=C (Ar) Stretch
Aromatic ring skeletal

vibration.

1515 – 1525 NO2 Asymmetric
Very strong, diagnostic for nitro

group.[1][2]

1340 – 1350 NO2 Symmetric
Strong, diagnostic for nitro

group.[1]

900 – 1000 N-O Stretch
Medium intensity, specific to

oximes.[1]

4.3. Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation

pattern driven by the nitro and oxime groups.[1]

Experimental Protocol:

Ionization: Electron Impact (EI) at 70 eV.[1][2]
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Inlet: Direct Insertion Probe (DIP) or GC-MS.[1][2]

Source Temp: 200 °C.

Fragmentation Pathway Analysis: The molecular ion (

) is stable, but the molecule undergoes distinct losses of

,

, and

.

Molecular Ion (M+)
m/z 166 (100%)

[M - OH]+
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- OH (17)
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- NO (30)
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- NO2 (46)

Phenyl Cation
m/z 77

- HCNO

C4H3+
m/z 51

- C2H2
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Figure 2: Major fragmentation pathways observed in EI-MS for 4-Nitrobenzaldoxime.

Key Ions Table:
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m/z Intensity (%) Fragment Identity Mechanism

166 100 (Base)
Molecular ion (highly

stable aromatic).[1][2]

149 ~5-10
Loss of hydroxyl

radical from oxime.

136 ~10-15

Loss of NO;

rearrangement of

nitro/oxime.

120 ~6-10
Loss of nitro group.[1]

[2]

77 ~10-20

Phenyl cation

(aromatic ring

integrity).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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